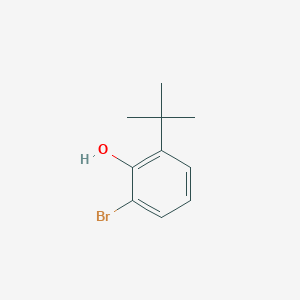

2-Bromo-6-tert-butylphenol

Description

Significance and Interdisciplinary Research Context

The significance of 2-bromo-6-tert-butylphenol in academic research lies in its role as a precursor to more complex molecules. The bromine atom at the 2-position can be readily replaced or involved in coupling reactions, allowing for the construction of intricate molecular architectures. chemshuttle.com The tert-butyl group, on the other hand, provides steric protection, influencing the regioselectivity of reactions and enhancing the stability of the resulting products. chemshuttle.com This combination of reactivity and stability makes it a sought-after starting material in various fields.

In organic synthesis, this compound is a key intermediate for creating functionalized phenolic systems. chemshuttle.com It participates in cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials. chemshuttle.com The phenolic hydroxyl group can also be further modified through reactions like esterification and etherification, expanding its synthetic utility. chemshuttle.com

The interdisciplinary nature of research involving this compound is evident in its applications. In materials science, its brominated structure contributes to the development of flame-retardant polymers. chemshuttle.com In medicinal chemistry, it has been investigated for its potential antioxidant and antimicrobial properties. The structural framework of this compound provides a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Historical Trajectory and Current Research Frontiers of Brominated Phenols

The study of brominated phenols has a long history, driven by both their natural occurrence and their industrial applications. Many brominated phenols are found in marine organisms, particularly algae and sponges, where they are believed to play a role in chemical defense. mdpi.comwho.int This natural products chemistry has inspired synthetic chemists to explore the properties and potential applications of these compounds.

Historically, the industrial production of brominated phenols was largely for their use as flame retardants. frontiersin.org Compounds like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA) were widely used to improve the fire safety of plastics, textiles, and electronics. mdpi.comfrontiersin.org However, concerns about their persistence in the environment and potential toxicity have led to increased scrutiny and regulation. frontiersin.org

Current research frontiers for brominated phenols are focused on several key areas. There is a continued interest in their synthesis and the development of more selective and environmentally friendly bromination methods. chemistryviews.org The regioselective bromination of phenols can be challenging due to the similar reactivity of the ortho and para positions. chemistryviews.org Recent research has explored new catalytic systems to achieve high selectivity. chemistryviews.org

Another major area of research is the investigation of the biological activities of brominated phenols. While some have been identified as environmental contaminants, others are being explored for their potential as pharmaceuticals. mdpi.comfrontiersin.org For instance, certain naturally occurring brominated phenols have shown promising anticancer activity. mdpi.com The study of the genotoxic mechanisms of some brominated phenols is also an active area of research to better understand their potential health risks. frontiersin.org

Furthermore, the development of advanced analytical methods for the detection and quantification of brominated phenols in environmental and biological samples remains a priority. frontiersin.org This is crucial for monitoring their environmental fate and human exposure. frontiersin.orgacs.org The ongoing research into brominated phenols, including this compound, highlights their continued importance in both fundamental and applied chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 23159-87-7 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Pale yellow liquid |

| Boiling Point | 130-135 °C |

Interactive Data Table: Synthesis of this compound

| Synthetic Method | Reagents | Conditions | Yield | Reference |

| Bromination of 2-tert-butylphenol (B146161) | N-Bromosuccinimide (NBS), Diisopropylamine | Dichloromethane, ~20°C, 1.5 hours | 99% | |

| Bromination of 2-tert-butylphenol | N-Bromosuccinimide (NBS) | Reflux in CH₂Cl₂ with i-Pr₂NH | - | uni-koeln.de |

| Reduction of 2,4-dibromo-6-tert-butylphenol | Zinc powder | 10% NaOH | 86.5% | dss.go.th |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYXIQJROSLHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491069 | |

| Record name | 2-Bromo-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-87-7 | |

| Record name | 2-Bromo-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 6 Tert Butylphenol

Established Synthetic Routes to 2-Bromo-6-tert-butylphenol

The preparation of this compound is predominantly achieved through the selective bromination of 2-tert-butylphenol (B146161). Two primary methods have been firmly established: the use of N-Bromosuccinimide (NBS) and electrophilic aromatic substitution with molecular bromine.

Selective Bromination of 2-tert-butylphenol using N-Bromosuccinimide

A highly effective and widely used method for the synthesis of this compound involves the selective bromination of 2-tert-butylphenol with N-Bromosuccinimide (NBS). This approach is favored for its high regioselectivity and excellent yields, often exceeding 90%. mdpi.com The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at ambient temperatures. The presence of a base, like diisopropylamine, can be employed to facilitate the reaction and enhance selectivity. The tert-butyl group at the 2-position sterically hinders the adjacent ortho position, directing the incoming electrophilic bromine from NBS to the vacant ortho position at C6.

A representative procedure involves dissolving 2-tert-butylphenol in an appropriate solvent and then adding NBS portion-wise or as a solution. mdpi.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. Upon completion, a standard work-up procedure, including washing and solvent evaporation, is followed by purification, often through column chromatography, to isolate the pure this compound.

Electrophilic Aromatic Substitution with Molecular Bromine

Another classical and fundamental approach to synthesizing this compound is through the direct electrophilic aromatic substitution of 2-tert-butylphenol with molecular bromine (Br₂). This reaction is typically performed in a non-polar, inert organic solvent such as carbon tetrachloride, dichloromethane, or chloroform. The reaction temperature is a critical parameter and is carefully controlled, often in the range of -10°C to 40°C, to favor monobromination and minimize the formation of polybrominated byproducts.

The mechanism involves the polarization of the bromine molecule, which is then attacked by the electron-rich aromatic ring of the phenol (B47542). The hydroxyl group is a strong activating group, and the tert-butyl group provides steric hindrance, which collectively directs the electrophilic attack to the less hindered ortho-position. While effective, this method requires careful handling of corrosive and toxic molecular bromine.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the NBS bromination, adjusting the molar ratio of 2-tert-butylphenol to NBS is important. While a 1:1 ratio is theoretically sufficient, a slight excess of NBS may be used to ensure complete conversion. mdpi.com However, a large excess should be avoided to prevent potential over-bromination. The reaction time is also a factor; prolonged reaction times can sometimes lead to the formation of impurities. researchgate.net

In the case of bromination with molecular bromine, temperature control is paramount. Conducting the reaction at lower temperatures, for instance, between 0°C and 5°C, can significantly improve the regioselectivity and reduce the formation of undesired isomers. The rate of addition of bromine is also controlled to maintain a low concentration of the electrophile in the reaction mixture, further suppressing side reactions. The use of anhydrous conditions and an inert atmosphere can also contribute to higher yields by preventing unwanted reactions with water or oxygen.

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Selective Bromination with NBS | Electrophilic Aromatic Substitution with Br₂ |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide | Molecular Bromine |

| Typical Solvent | Dichloromethane, Acetonitrile ambeed.com | Carbon Tetrachloride, Dichloromethane |

| Temperature | Ambient (~20°C) | -10°C to 40°C (often 0-5°C for higher selectivity) |

| Selectivity | High regioselectivity for the ortho position | Good selectivity with temperature control |

| Yield | Often high, up to 99% reported | Generally good, but can be lower than NBS method |

| Safety Considerations | NBS is a solid and easier to handle | Molecular bromine is a corrosive and toxic liquid |

Advanced Synthetic Strategies and Regioselective Functionalization of this compound

Beyond the established methods, research has focused on developing more advanced and efficient strategies for the synthesis and functionalization of this compound.

Novel Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have opened new avenues for the synthesis of halogenated phenols. While specific catalytic systems for the direct synthesis of this compound are still an emerging area, the principles of catalyst-controlled regioselective halogenation are highly relevant. nsf.gov For instance, Lewis basic selenoether catalysts have been shown to be highly efficient for the ortho-selective chlorination of phenols. nsf.gov Such catalytic systems could potentially be adapted for the bromination of 2-tert-butylphenol, offering advantages such as lower catalyst loadings and enhanced selectivity under mild conditions. The development of catalysts that can effectively control the regiochemical outcome of electrophilic aromatic substitution on substituted phenols is an active area of research. nsf.gov

Stereoselective and Enantioselective Synthesis

The synthesis of chiral derivatives starting from this compound is an area of significant interest, particularly for applications in asymmetric catalysis and the synthesis of biologically active molecules. uni-koeln.de While this compound itself is achiral, it can be used as a precursor to generate chiral molecules. For example, the phenolic hydroxyl group can be derivatized, and subsequent reactions at the bromine-bearing carbon or other positions on the ring can be carried out using chiral catalysts or reagents to induce stereoselectivity. google.com

The development of methods for the enantioselective synthesis of molecules derived from this compound is a key objective. This can involve the use of chiral ligands complexed to transition metals to catalyze reactions such as cross-coupling or other transformations, leading to the formation of a stereocenter. google.com The principles of stereoselective ring-opening reactions, for instance, highlight the potential for creating stereoisomerically enriched products from cyclic substrates, a concept that can be applied to derivatives of this compound. google.com

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is characterized by the interplay of its three functional components: the phenolic hydroxyl group, the bromine atom, and the bulky tert-butyl group. This unique arrangement dictates its reactivity in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

The bromine atom attached to the aromatic ring of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. smolecule.com These reactions are influenced by the electronic effects of the hydroxyl and tert-butyl groups, as well as the steric hindrance imposed by the bulky tert-butyl group adjacent to the reaction site.

Under specific conditions, the bromine atom can be displaced by various nucleophiles. For instance, reactions with sodium or potassium hydroxide (B78521) in polar solvents can lead to the formation of the corresponding di-substituted phenol derivative. The electron-withdrawing nature of the bromine atom, combined with the activating effect of the hydroxyl group, facilitates these substitution reactions.

The following table summarizes representative nucleophilic substitution reactions of this compound:

| Nucleophile | Reagent(s) | Solvent | Product | Ref. |

| Hydroxide | Sodium Hydroxide or Potassium Hydroxide | Ethanol or Water | 2,6-di-tert-butylphenol (B90309) | |

| Amines | Various amines | Toluene | 2-(Alkyl/Aryl)amino-6-tert-butylphenol | nih.gov |

| Alcohols | Various alcohols | - | 2-Alkoxy-6-tert-butylphenol | smolecule.com |

This table is illustrative and not exhaustive of all possible nucleophilic substitution reactions.

The phenolic hydroxyl group in this compound is prone to oxidation, leading to the formation of quinone-type structures and other oxidized products. The specific outcome of the oxidation depends on the oxidizing agent and the reaction conditions employed.

Common oxidizing agents such as potassium permanganate (B83412) or potassium ferricyanide (B76249) can be used to effect these transformations. The steric hindrance provided by the tert-butyl group can influence the regioselectivity of the oxidation, often directing it to the para-position relative to the hydroxyl group. For example, the oxidation of similar 2-bromo-4,6-di-tert-butylphenol (B1268018) with potassium ferricyanide in benzene (B151609) has been shown to yield complex dibenzofuran (B1670420) derivatives.

| Oxidizing Agent | Solvent | Major Product Type | Ref. |

| Potassium Ferricyanide | Benzene | Quinone-like structures, Dibenzofurans | |

| Potassium Permanganate | Water | Oxidized phenolic compounds | |

| Hydrogen Peroxide/KBr/HClO₄ | Aqueous Medium | Brominated phenol derivatives | nih.gov |

This table presents examples of oxidative transformations and the types of products that can be formed.

The bromine atom on the this compound ring serves as a handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures, such as biaryl structures. chemshuttle.com These reactions are fundamental in synthetic organic chemistry for creating carbon-carbon bonds.

Suzuki coupling, which involves the reaction of the bromo-phenol with an arylboronic acid in the presence of a palladium catalyst, is a common method to introduce diverse aryl substituents at the 2-position. caltech.edu Similarly, Sonogashira coupling allows for the introduction of alkynyl groups. mdpi.com The steric protection afforded by the tert-butyl group can be advantageous in these reactions, influencing selectivity and yield. chemshuttle.com

| Coupling Reaction | Reactant | Catalyst System | Product Type | Ref. |

| Suzuki Coupling | Arylboronic acids | Palladium catalyst | Biaryl compounds | caltech.edu |

| Sonogashira Coupling | Terminal alkynes | Palladium and Copper catalysts | Aryl-alkyne compounds | mdpi.com |

| Kumada Coupling | Grignard reagents | Nickel catalyst | Alkyl-aryl compounds | nih.gov |

This table highlights key coupling reactions for expanding the molecular complexity of this compound.

The phenolic hydroxyl group of this compound can undergo alkylation and acylation reactions to form ethers and esters, respectively. chemshuttle.comwikipedia.org These transformations are useful for protecting the hydroxyl group or for introducing new functional moieties.

Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to deprotonate the phenol. smolecule.comchemcess.com Friedel-Crafts alkylation, a classic method for attaching alkyl groups to aromatic rings, can also be applied, though the existing substituents on the ring will direct the position of further alkylation. wikipedia.orgmdpi.com Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base or a Lewis acid catalyst. wikipedia.org

| Reaction Type | Reagent(s) | Catalyst/Base | Product Class | Ref. |

| O-Alkylation | Alkyl halides, Dimethyl sulfate | Potassium carbonate | Ethers | chemshuttle.comsmolecule.com |

| O-Acylation | Acyl chlorides, Acid anhydrides | Base or Lewis Acid | Esters | wikipedia.org |

| C-Alkylation (Friedel-Crafts) | Alkenes, Alkyl halides | Acid catalyst (e.g., H₂SO₄, AlCl₃) | Further alkylated phenols | wikipedia.orgmdpi.comscientificupdate.com |

This table provides an overview of common alkylation and acylation reactions involving this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Tert Butylphenol in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone in the structural analysis of 2-bromo-6-tert-butylphenol, offering insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectral Analysis and Proton Exchange Mechanisms

In ¹H NMR analysis, the aromatic protons of this compound typically manifest as doublets in the region of δ 6.8–7.3 ppm. uni-koeln.de The tert-butyl group, a prominent feature of the molecule, characteristically presents as a sharp singlet at approximately δ 1.3 ppm. The phenolic hydroxyl (-OH) proton is also observable in the spectrum, though its chemical shift can be variable and it may participate in proton exchange with the solvent or other molecules. This exchange can lead to a broadening of the signal or its disappearance if deuterium (B1214612) oxide (D₂O) is used as a solvent, a common technique to identify exchangeable protons.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic | 6.8 - 7.3 | Doublet |

| tert-butyl | ~1.3 | Singlet |

| Phenolic OH | Variable | Singlet (broad) |

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlations

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The carbons of the tert-butyl group typically resonate around δ 30–35 ppm. The aromatic carbons, influenced by the bromine and hydroxyl substituents, appear further downfield. Specifically, the brominated aromatic carbon is observed in the δ 115–125 ppm range. The carbon atom attached to the hydroxyl group also has a characteristic chemical shift in the aromatic region.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| tert-butyl (quaternary) | ~35 |

| tert-butyl (methyl) | ~30 |

| Aromatic (brominated) | 115 - 125 |

| Aromatic (other) | 110 - 150 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, researchers employ two-dimensional (2D) NMR techniques. metu.edu.trnih.gov

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, helping to trace the connectivity of the aromatic protons. nih.govu-tokyo.ac.jpiranchembook.ir

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. metu.edu.trnih.govresearchgate.net

These 2D NMR methods, used in combination, provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in its identification. researchgate.net

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers complementary information to NMR by identifying the specific functional groups present in the molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A prominent and broad peak is typically observed around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the tert-butyl group is indicated by C-H stretching vibrations just below 3000 cm⁻¹. The aromatic C-H and C=C stretching vibrations appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear at lower frequencies. The conformity of the obtained IR spectrum with a reference is a method of identification. thermofisher.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic OH | O-H stretch | ~3400 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H (tert-butyl) | C-H stretch | <3000 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides additional insights into the molecular vibrations of this compound. rsc.org While often providing complementary information to IR spectroscopy, Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric breathing modes of the aromatic ring and the vibrations of the C-C skeleton of the tert-butyl group can be effectively studied. The C-Br bond also gives rise to a characteristic Raman signal. The analysis of Raman spectra can be enhanced by using techniques like isotopic labeling to isolate specific vibrational modes.

Electronic Absorption (UV-Vis) Spectroscopy and Excited State Properties

The study of how this compound interacts with ultraviolet and visible light provides insights into its electronic structure and the energy of its excited states.

Research Findings:

The electronic absorption spectrum of phenolic compounds is characterized by transitions of electrons in the aromatic ring (π → π* transitions) and non-bonding electrons on the oxygen atom (n → π* transitions). For substituted phenols like this compound, the positions and intensities of these absorption bands are influenced by the nature and position of the substituents.

The hydroxyl (-OH) group is an activating group, meaning it increases the electron density of the aromatic ring and typically shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene (B151609). The bromine atom, being a deactivating group through its inductive effect but an activating group through resonance, and the electron-donating tert-butyl group further modify the electronic transitions.

While specific UV-Vis absorption maxima (λmax) for this compound are not extensively detailed in the provided search results, general principles of UV-Visible spectroscopy on similar compounds can be applied. For instance, studies on other brominated phenols show absorption in the UV region. researchgate.net Phenols generally exhibit two main absorption bands in the ultraviolet region. msu.edu The primary band (E-band) appears at shorter wavelengths with high intensity, and the secondary band (B-band) appears at longer wavelengths with lower intensity. The presence of substituents can cause these bands to shift.

Excited state properties, such as the lifetime of the excited state and the pathways of de-excitation (e.g., fluorescence, phosphorescence, or non-radiative decay), are crucial for understanding the photochemical behavior of the molecule. Photoexcitation can populate excited states which may lead to chemical reactions, such as bond cleavage. researchgate.net For halophenols, photo-induced reactions are a key area of investigation.

Table 1: General UV Absorption Characteristics of Substituted Phenols

| Transition Type | Typical Wavelength Range (nm) | Influence of Substituents |

| π → π | 200-300 | The position and intensity are sensitive to conjugation and substituent effects. Electron-donating groups cause a bathochromic shift. |

| n → π | >300 | Typically of lower intensity and can be solvent-dependent. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.

Research Findings:

The molecular weight of this compound is 229.11 g/mol , corresponding to its molecular formula C₁₀H₁₃BrO. chemshuttle.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of almost equal intensity.

Electron ionization mass spectrometry (EI-MS) is a common method for analyzing such compounds. The fragmentation of this compound under EI conditions would likely involve several key pathways:

Loss of a methyl group (-CH₃): A common fragmentation for tert-butyl substituted compounds, leading to a stable tertiary carbocation. This would result in a peak at m/z [M-15]⁺.

Loss of the tert-butyl group (-C(CH₃)₃): Cleavage of the entire tert-butyl group would result in a significant fragment.

Loss of a bromine atom (-Br): Cleavage of the C-Br bond.

Loss of water (-H₂O): This can occur in phenols, although it is less common than other fragmentations. libretexts.org

Loss of CO: A characteristic fragmentation of phenols.

While a specific mass spectrum for this compound is not provided in the search results, analysis of related compounds like 2-bromo-4,6-di-tert-butylphenol (B1268018) shows a top peak at m/z 269 and a second highest at m/z 271, which corresponds to the loss of a methyl group from the molecular ion, showcasing the characteristic bromine isotope pattern. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Loss | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [C₁₀H₁₃BrO]⁺ | Molecular Ion | 229 | 231 |

| [C₉H₁₀BrO]⁺ | -CH₃ | 214 | 216 |

| [C₆H₅BrO]⁺ | -C(CH₃)₃ | 172 | 174 |

| [C₁₀H₁₃O]⁺ | -Br | 150 | - |

X-ray Crystallography of this compound and its Derivatives for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Research Findings:

Although a specific crystal structure for this compound was not found in the search results, studies on structurally similar compounds provide valuable insights. For instance, the crystal structures of derivatives like 5-bromo-1,3-di-tert-butyl-2-[(trimethylsilyl)oxy]benzene and 1,3-di-tert-butyl-2-[(trimethylsilyl)oxy]benzene have been reported. iucr.org These studies reveal that the bulky tert-butyl groups cause steric hindrance, leading to distortions in the benzene ring, often adopting a mild boat conformation. iucr.org

In the solid state, phenolic compounds often form intermolecular hydrogen bonds involving the hydroxyl group. The presence of the bulky tert-butyl group and the bromine atom in this compound would influence the packing of the molecules in the crystal lattice and the nature of these hydrogen bonds. The bromine atom can also participate in halogen bonding, an interaction that can play a significant role in crystal engineering.

Research on other brominated phenols, such as 2-bromo-4-tert-butylphenol, has been conducted, and their crystal structures have been analyzed. rsc.org The study of such derivatives helps in understanding how the interplay of steric and electronic effects of the substituents dictates the solid-state architecture.

Table 3: Expected Structural Parameters for this compound from Crystallographic Studies

| Structural Feature | Expected Value/Observation | Influencing Factors |

| C-Br Bond Length | ~1.90 Å | Hybridization of the carbon atom, electronic effects of other substituents. |

| C-O Bond Length | ~1.36 Å | Hydrogen bonding, electronic effects. |

| C-C-O Bond Angle | ~120° | Steric hindrance from ortho substituents may cause deviation. |

| Intermolecular Interactions | Hydrogen bonding (O-H···O), Halogen bonding (C-Br···O/Br) | The directing effects of the functional groups and steric bulk of the tert-butyl group. |

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Tert Butylphenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. acs.org It is frequently employed to predict geometries, reactivity indices, and spectroscopic properties. For 2-Bromo-6-tert-butylphenol, DFT calculations could elucidate how the interplay between the hydroxyl, bromo, and tert-butyl groups dictates its chemical behavior. science.gov

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. science.govacs.org

This optimization provides a clear picture of the steric hindrance imposed by the bulky tert-butyl group adjacent to the bromine atom and the hydroxyl group. Theoretical studies on similar molecules, like tert-butylphenol isomers, have successfully determined their stable geometries using ab initio methods. science.gov For this compound, one would expect specific orientations of the hydroxyl and tert-butyl groups to minimize steric strain and optimize intramolecular interactions, such as potential hydrogen bonding between the hydroxyl hydrogen and the adjacent bromine atom.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: As specific published data for this molecule is unavailable, this table illustrates the type of data obtained from DFT geometry optimization. Values are based on general knowledge of similar structures and are not from a specific study.

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C (Aromatic) | ~1.39 - 1.41 Å |

| C-O-H Angle | ~109° |

| C-C-Br Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group. The LUMO may have significant contributions from the aromatic ring and the C-Br antibonding orbital. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net DFT calculations on related substituted phenols are used to determine these energy levels and predict their chemical behavior. rsc.orgup.pt

Table 2: Illustrative Frontier Molecular Orbital Data for this compound Note: This table is for illustrative purposes, as specific published FMO data for this compound is not available. The values represent typical ranges for similar phenolic compounds.

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -8.5 to -9.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 6.5 to 8.5 eV |

The primary mechanism of antioxidant action for many phenolic compounds is the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. The ease of this process is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates that the hydrogen atom can be abstracted more easily, suggesting a higher potential for antioxidant activity.

DFT calculations are a reliable method for predicting BDEs. For this compound, the substituents on the ring significantly influence the O-H BDE. The electron-donating tert-butyl group helps to stabilize the resulting phenoxyl radical, which would lower the BDE. The bromine atom, being an electron-withdrawing group, might have a competing effect. Theoretical studies on a wide range of substituted phenols have established clear relationships between the nature of the substituent and the calculated BDE. While a specific value for this compound is not published, it is known that hindered phenols like 2,6-di-tert-butylphenol (B90309) have BDEs that make them effective antioxidants.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to identify regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. science.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to attack by electrophiles. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic attack. The hydrogen of the hydroxyl group would be a site of positive potential. The bromine atom's effect is complex; while it is electronegative, it can also participate in halogen bonding. Such maps are valuable for predicting how the molecule will interact with other reagents or biological targets. science.gov

Thermochemical Parameters (e.g., Bond Dissociation Energies) Relevant to Antioxidant Activity.

Molecular Dynamics (MD) Simulations

While DFT provides insights into static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. acs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of molecular motion and intermolecular interactions.

MD simulations are particularly useful for understanding how a molecule like this compound might interact with biological targets, such as enzymes or proteins. The structural features of this compound are key to its interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding, a significant non-covalent interaction in biological systems. The bulky tert-butyl group provides steric hindrance that can influence binding specificity and orientation within a protein's active site.

A typical MD simulation would place this compound in a simulation box with a target macromolecule and water molecules to mimic physiological conditions. The simulation would then track the interactions over time (nanoseconds to microseconds), revealing stable binding modes, key interacting amino acid residues, and the stability of the molecule-protein complex. While specific MD studies on this compound are not readily found, research on similar compounds demonstrates the power of this technique to predict binding affinity and elucidate mechanisms of biological action.

Behavior within Condensed Phases and Material Matrices

The behavior of this compound in condensed phases, such as liquids or within solid material matrices, is largely governed by intermolecular forces and steric constraints. Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate these interactions at an atomic level. Such studies are crucial for understanding how the molecule distributes and orients itself within a bulk material, which in turn dictates macroscopic properties, for instance, in the context of its use as an additive in polymers. chemshuttle.com

In a typical MD simulation, a model system is constructed consisting of multiple this compound molecules and the molecules of the host matrix (e.g., polymer chains). The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing insights into both structural organization and dynamic processes.

Theoretical investigations focus on several key aspects:

Distribution and Aggregation: MD simulations can predict whether molecules of this compound will disperse evenly throughout a material matrix or form aggregates. This is critical for applications like flame retardants, where a homogeneous distribution is often desired for optimal performance. chemshuttle.com

Matrix Swelling and Plasticization: The introduction of a small molecule like this compound into a polymer can affect the polymer's physical properties. Simulations can quantify changes in the polymer chain conformation, free volume, and glass transition temperature.

Diffusion: The mobility of the phenol (B47542) within the matrix can be calculated from MD trajectories. The diffusion coefficient is a key parameter for understanding the long-term stability and performance of the material, as it relates to leaching or migration of the additive.

The Automated Topology Builder (ATB) repository provides resources for generating molecular dynamics topologies for related compounds like 2-bromo-4-tert-butylphenol, indicating that standardized force fields are available for simulating such systems. uq.edu.au Detailed atomistic MD simulations on blends of other substituted phenols, like poly(2,6-dimethyl-1,4-phenylene ether), have demonstrated the ability to study miscibility, packing features, and aggregation tendencies within polymer systems. rsc.org

Table 1: Key Intermolecular Interactions of this compound in Condensed Phases This interactive table summarizes the primary non-covalent forces investigated in computational studies of this compound within a material matrix.

| Interaction Type | Description | Potential Impact on Material Properties |

|---|---|---|

| Hydrogen Bonding | The phenolic -OH group acts as a donor. The oxygen and bromine atoms can act as acceptors. | Influences solubility, miscibility with polar polymers, and can create specific interaction sites. |

| Halogen Bonding | The bromine atom acts as an electrophilic region (σ-hole) that can interact with nucleophiles. | Affects crystal packing, molecular self-assembly, and binding to specific sites in a matrix. |

| Van der Waals Forces | Dispersion and repulsion forces involving the entire molecule, especially the bulky tert-butyl group. | Governs overall cohesion, miscibility with non-polar materials, and steric packing. |

| π-π Stacking | Interactions between the aromatic rings of adjacent phenol molecules or with aromatic moieties in a polymer. | Can lead to localized ordering and aggregation, affecting electronic and mechanical properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For substituted phenols, QSAR models are frequently developed to predict toxicity towards various organisms. jst.go.jpinsilico.eu These models are built upon calculated molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

The biological efficacy of this compound can be predicted by developing or applying QSAR models based on descriptors that have been shown to be critical for the activity of substituted phenols. The primary classes of descriptors include those related to hydrophobicity, electronic effects, and steric bulk. jst.go.jpnih.gov

Hydrophobicity Descriptors: The most common descriptor is the logarithm of the octanol-water partition coefficient (log P). It quantifies the lipophilicity of a molecule, which governs its ability to cross biological membranes and accumulate in fatty tissues. For phenols, toxicity is often positively correlated with log P. jst.go.jp

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which influence its reactivity and ability to interact with biological targets. Key electronic descriptors for phenols include:

Hammett constants (σ): These quantify the electron-withdrawing or electron-donating ability of substituents on the aromatic ring. jst.go.jpnih.gov The bromine atom is an electron-withdrawing group.

Acid dissociation constant (pKa): This indicates the tendency of the phenolic proton to dissociate. The degree of ionization affects a molecule's solubility, membrane permeability, and interaction with receptors. jst.go.jp Computational models can accurately predict the pKa of substituted phenols. mdpi.com

Homolytic Bond Dissociation Energy (BDE): The BDE of the phenolic O-H bond is a crucial parameter for predicting antioxidant activity or toxicity mechanisms involving radical formation. A lower BDE suggests the compound can more easily act as a radical scavenger.

Steric Descriptors: These account for the size and shape of the molecule. The bulky tert-butyl group in the ortho position provides significant steric hindrance around the hydroxyl group, which can influence its accessibility and reactivity. researchgate.net Molar Refractivity (MR) is a common descriptor that combines molecular volume with polarizability. nih.gov

A typical linear QSAR equation takes the form: log(1/C) = a * (log P) + b * (σ) + c * (Steric Parameter) + d where 'C' is the concentration required to produce a specific biological effect (e.g., EC50), and a, b, c, and d are constants derived from regression analysis of a training set of molecules. nih.gov For instance, a QSAR model for the maternal toxicity of para-substituted phenols was developed as: 1/MTOX1 = (0.0344log P) + (-0.1503sigma) + 0.1195. nih.gov Another study on the cytotoxicity of phenols found a strong correlation with BDE and log P: log 1/C = 0.19BDE - 0.21log P - 3.11.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound This interactive table outlines the principal descriptors used to predict the biological efficacy of substituted phenols and their relevance to the target compound.

| Descriptor Class | Specific Descriptor | Relevance for this compound | Predicted Influence on Toxicity |

|---|---|---|---|

| Hydrophobicity | log P (Octanol-Water Partition Coefficient) | The combination of a hydrocarbon-like tert-butyl group and a polar hydroxyl group results in significant hydrophobicity. | Higher log P generally correlates with increased toxicity due to better membrane permeation. jst.go.jp |

| Electronic | Hammett Constant (σ) | The ortho-bromine substituent is electron-withdrawing, influencing the electron density of the aromatic ring. | Electron-withdrawing groups can impact receptor binding and metabolic pathways, often increasing toxicity. nih.gov |

| Electronic | pKa | The electron-withdrawing bromine and the phenolic hydroxyl group determine the acidity. | The degree of ionization at physiological pH affects transport and interaction with biological targets. jst.go.jp |

| Electronic | O-H Bond Dissociation Energy (BDE) | The energy required to break the O-H bond, relevant for antioxidant or pro-oxidant activity. | A lower BDE can enhance radical-scavenging activity but may also contribute to radical-based toxicity. |

| Steric | Molar Refractivity (MR) / Steric Hindrance | The large tert-butyl group at the ortho position sterically hinders the hydroxyl group. | Steric bulk can influence binding to active sites of enzymes or receptors, either increasing or decreasing activity. nih.govresearchgate.net |

Conformational Analysis and Tautomerism Studies

Computational chemistry provides essential tools for investigating the three-dimensional structure and potential isomeric forms of this compound. Density Functional Theory (DFT) is a widely used method for performing conformational analysis and studying tautomeric equilibria. researchgate.net

Conformational Analysis: The flexibility of this compound is primarily associated with the rotation of the hydroxyl (-OH) group and the tert-butyl group around their respective single bonds to the aromatic ring. While the tert-butyl group's rotation is generally rapid, the orientation of the hydroxyl proton is of key interest.

Computational studies typically involve a systematic scan of the potential energy surface by rotating the dihedral angles of interest. For this compound, the key dihedral angle is C2-C1-O-H. By calculating the energy at each rotational step, a potential energy profile can be generated, revealing the most stable conformers (energy minima) and the rotational energy barriers (transition states) between them. DFT calculations, for example at the B3LYP/6-311++G(d,p) level of theory, are suitable for determining these structures and energy differences. acs.org The steric repulsion between the bulky bromine and tert-butyl substituents and the hydroxyl group is expected to be the dominant factor determining the preferred conformation. In related sterically hindered phenols like butylated hydroxytoluene (BHT), computational studies have identified distinct stable conformers based on the orientation of the substituents. researchgate.net

Tautomerism Studies: Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexa-2,4-dien-1-one or cyclohexa-2,5-dien-1-one). For simple phenols, this equilibrium heavily favors the aromatic enol (phenol) form. However, for substituted phenols, particularly those with bulky groups, the keto form can become more relevant, especially as a reactive intermediate. researchgate.net

Theoretical calculations are used to determine the relative stability of the potential tautomers of this compound. The two most likely keto tautomers would be 2-bromo-6-tert-butylcyclohexa-2,4-dien-1-one and 4-bromo-6-tert-butylcyclohexa-2,5-dien-1-one, formed by a formal shift of the phenolic proton to a ring carbon. DFT calculations can compute the Gibbs free energy difference (ΔG) between the phenol form and its keto tautomers. orientjchem.org A positive ΔG indicates that the phenol form is more stable. Furthermore, the energy barrier for the tautomerization reaction can be calculated by locating the transition state structure connecting the enol and keto forms. Recent computational studies on similar systems have explored the thermodynamics of enol-keto and keto-keto isomers. acs.org

Table 3: Theoretical Investigation of this compound Isomers This interactive table outlines a computational approach to studying the conformational and tautomeric isomers of this compound.

| Isomer Type | Specific Structure | Computational Method | Calculated Property | Significance |

|---|---|---|---|---|

| Conformer | Lowest energy rotamer of the -OH group | DFT (e.g., B3LYP/6-31G(d)) Potential Energy Scan | Rotational energy barrier, relative energy of conformers | Determines the most populated ground-state structure and molecular flexibility. |

| Tautomer | 2-Bromo-6-tert-butylcyclohexa-2,4-dien-1-one | DFT (e.g., B3LYP/6-31+G(d)) with solvent model | Relative Gibbs Free Energy (ΔG) | Predicts the thermodynamic stability of the keto form relative to the phenol. orientjchem.org |

| Tautomer | Transition state for enol-keto conversion | DFT Transition State Search (e.g., QST2/QST3) | Activation Energy (Ea) | Indicates the kinetic feasibility of tautomerization; a high barrier suggests the process is slow. orientjchem.org |

Biological Activities and Mechanistic Pathways of 2 Bromo 6 Tert Butylphenol

Antimicrobial Activity Investigations

Research has highlighted the antimicrobial potential of 2-bromo-6-tert-butylphenol and its derivatives against a range of microbial pathogens.

Efficacy against Bacterial Pathogens (Gram-positive and Gram-negative Strains)

Studies have shown that brominated phenols, including this compound, exhibit significant antibacterial properties. For instance, research has demonstrated its effectiveness in reducing the viability of resistant strains of Staphylococcus aureus, a Gram-positive bacterium. The antimicrobial activity of related compounds has also been observed against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The structural features of these compounds, such as the tert-butyl groups, can enhance lipid solubility, which may improve their ability to permeate bacterial membranes.

A study on a related compound, 2-(((2-bromoethyl)imino)methyl)-4,6-di-tert-butylphenol, which shares structural similarities, demonstrated notable antibacterial activity. It was particularly effective against Klebsiella oxytoca and Pseudomonas aeruginosa, both Gram-negative bacteria, with significant zones of inhibition. chemsociety.org.ng

Table 1: Antibacterial Activity of a Related Brominated Phenol (B47542) Derivative

| Bacterial Strain | Type | Inhibition Zone (mm) at 10 mg/ml |

|---|---|---|

| Klebsiella oxytoca | Gram-negative | 23 |

| Pseudomonas aeruginosa | Gram-negative | 20 |

Source: Journal of the Chemical Society of Nigeria, 2025 chemsociety.org.ng

Molecular Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Metabolic Inhibition)

The antimicrobial mechanism of phenolic compounds often involves the disruption of microbial cell membranes. The lipophilic nature of the tert-butyl group likely facilitates the compound's insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and eventual cell lysis.

Furthermore, the phenolic hydroxyl group can form hydrogen bonds with various biological molecules, including proteins, which could lead to the inhibition of essential enzymes involved in microbial metabolism. The bromine atom may also participate in halogen bonding, further influencing the compound's interaction with molecular targets within the microorganism. Some imidazole (B134444) derivatives incorporating a phenol moiety are thought to interfere with metabolic pathways and inhibit nucleic acid synthesis. chemsociety.org.ng

Antioxidant Properties and Reactive Oxygen Species Scavenging

Phenolic compounds are well-known for their antioxidant properties, and this compound is no exception. guidechem.com It exhibits the ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.

In Vitro Antioxidant Assays (e.g., DPPH, FRAP, ORAC)

The antioxidant capacity of this compound and related compounds has been evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay are commonly employed methods. ijpsr.com

In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. Studies on related brominated phenols have demonstrated significant free radical scavenging ability in this assay. For instance, 2-bromo-4,6-di-tert-butylphenol (B1268018) showed an IC50 value of 25 µM, indicating potent activity. The Oxygen Radical Absorbance Capacity (ORAC) assay is another method used to assess antioxidant capacity against peroxyl radicals. nih.govscience.gov

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction potential is another indicator of antioxidant capacity. ijpsr.comresearchgate.net

Table 2: Antioxidant Activity of a Related Brominated Phenol

| Compound | Assay | Result |

|---|---|---|

| 2-Bromo-4,6-di-tert-butylphenol | DPPH | IC50 = 25 µM |

Source: BenchChem

Mechanisms of Radical Scavenging and Hydrogen Atom Transfer

The primary mechanism by which phenolic antioxidants like this compound scavenge free radicals is through hydrogen atom transfer (HAT). rsc.orgtandfonline.com The phenolic hydroxyl (-OH) group can donate its hydrogen atom to a free radical, thereby neutralizing it and breaking the chain reaction of oxidation. tandfonline.com The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron around the aromatic ring and by the steric hindrance provided by the bulky tert-butyl group. This steric hindrance prevents the phenoxyl radical from participating in further reactions, making the compound an effective chain-breaking antioxidant. researchgate.net

The presence of electron-donating groups on the phenol ring can enhance the antioxidant activity by stabilizing the phenoxyl radical. The tert-butyl group, being an electron-donating group, contributes to this effect. The position of substituents on the phenol ring significantly influences the antioxidant capacity. um.edu.my

Influence of Substituent Effects on Antioxidant Potency

The antioxidant capability of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, the interplay between the hydroxyl (-OH), bromo (-Br), and tert-butyl (-C(CH₃)₃) groups dictates its radical scavenging efficacy.

The primary mechanism of antioxidant action for phenols is often through hydrogen atom transfer (HAT) to neutralize free radicals. The efficacy of this process is dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. The electron-donating or -withdrawing nature of the substituents modulates this BDE.

The bulky tert-butyl group at the ortho position provides steric hindrance, which can influence the compound's reactivity and stability. This steric shielding can enhance the stability of the resulting phenoxyl radical, thereby promoting the antioxidant activity. The efficacy of 2,6-di-tert-butylphenols as inhibitors of oxidation is determined by the nature of the ortho-alkyl groups and any para-substituent, which affects the stability of the phenoxyl radicals formed during oxidation. nih.gov

A comparative analysis of substituted phenols reveals the nuanced effects of different substituents. For instance, studies on various phenolic compounds have highlighted that the specific positioning of groups like bromine and tert-butyl groups confers distinct chemical and physical properties that are crucial for their biological activity. The antioxidant properties can be significantly altered with the introduction of different substituents into the phenol structure. nih.gov

The following table summarizes the key substituents of this compound and their general influence on its antioxidant potential.

| Substituent | Position | General Effect on Antioxidant Potency |

| Hydroxyl (-OH) | 1 | Primary site for hydrogen atom donation to scavenge free radicals. |

| Bromo (-Br) | 2 | Electron-withdrawing; can participate in halogen bonding, influencing molecular interactions. |

| tert-Butyl | 6 | Bulky, electron-donating group; provides steric hindrance that can stabilize the resulting phenoxyl radical. |

Anti-inflammatory Potential and Associated Pathways

Emerging research indicates that this compound possesses anti-inflammatory properties. Phenolic compounds, in general, are known to exert anti-inflammatory effects through various mechanisms, often linked to their antioxidant activity, as oxidative stress is a key contributor to inflammation.

The anti-inflammatory action of this compound may involve the modulation of key signaling pathways implicated in the inflammatory response. While specific pathway analyses for this exact compound are not extensively detailed in the provided search results, related compounds and general principles of phenolic anti-inflammatory action suggest potential involvement with pathways such as:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This is a central pathway in regulating inflammatory responses. Phenolic antioxidants can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK cascades are crucial in transducing extracellular signals to cellular responses, including inflammation. Some phenolic compounds can suppress the phosphorylation of key MAPK proteins (e.g., p38, JNK, ERK), leading to a dampened inflammatory response.

Prostaglandin Synthesis: Anti-inflammatory agents often target the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

While direct evidence linking this compound to these specific pathways is limited in the provided results, its structural features are consistent with compounds known to modulate these inflammatory cascades.

Identification of Specific Molecular Targets and Binding Modes

The biological activity of this compound is attributed to its interaction with various molecular targets. The primary modes of interaction are believed to be through hydrogen bonding via the phenolic hydroxyl group and halogen bonding via the bromine atom. These interactions can affect the activity of a range of biological molecules, including enzymes and receptors.

The tert-butyl groups contribute to the molecule's steric profile, which can influence its reactivity, stability, and specificity in binding to molecular targets. While the exact molecular targets are not exhaustively identified in the provided search results, the nature of the compound suggests potential interactions with proteins involved in oxidative stress and inflammation.

For similar compounds, such as other bromophenols, molecular docking studies have been used to predict binding modes with target proteins. Such computational approaches, combined with experimental validation, would be instrumental in elucidating the specific molecular targets and binding interactions of this compound.

Hydrogen Bonding Interactions with Biological Receptors

The phenolic hydroxyl (-OH) group is a primary determinant of this compound's biological interactions, primarily through its capacity to form hydrogen bonds. This functional group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs of electrons). In the context of biological receptors, such as enzymes or proteins, this dual capability allows for the formation of targeted interactions with amino acid residues in a binding pocket.

Table 1: Hydrogen Bonding Profile of this compound

| Feature | Interaction Type | Potential Biological Counterpart | Consequence |

| Phenolic Hydroxyl Group (-OH) | Hydrogen Bond Donor | Oxygen/Nitrogen atoms in amino acid side chains (e.g., Aspartate, Glutamate, Serine) or protein backbone | Anchoring the molecule within the receptor's binding site. |

| Phenolic Hydroxyl Group (-OH) | Hydrogen Bond Acceptor | Hydrogen atoms from amino acid side chains (e.g., Serine, Threonine, Lysine) | Orienting the molecule for optimal binding and activity. |

Halogen Bonding Contributions to Ligand-Target Recognition

The bromine atom at the 2-position of the phenol ring introduces the potential for halogen bonding, a highly directional non-covalent interaction that has gained recognition for its role in molecular recognition and drug design. rsc.org A halogen bond forms between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base, such as a lone pair-bearing oxygen, nitrogen, or sulfur atom found in the functional groups of amino acids or nucleic acids. rsc.orgumich.edu

For this compound, the bromine atom can participate in these interactions, contributing to the affinity and specificity of its binding to a biological target. This interaction can be a critical component of the ligand-receptor binding energy, complementing hydrogen bonds and other non-covalent forces to stabilize the ligand-receptor complex. The specific geometry and strength of the halogen bond can help orient the molecule precisely within a binding site, leading to altered biological effects.

Table 2: Halogen Bonding Profile of this compound

| Feature | Interaction Type | Potential Biological Counterpart | Consequence |

| Bromine Atom (-Br) | Halogen Bond Donor | Lewis basic sites (e.g., carbonyl oxygen of peptide backbone, carboxylate groups, imidazole nitrogen of Histidine) | Enhanced binding affinity and target selectivity. |

Steric Hindrance Effects of the tert-Butyl Moiety on Biological Activity

The tert-butyl group at the 6-position is a bulky substituent that exerts significant steric hindrance, profoundly influencing the molecule's reactivity and biological interactions. aak.gov.az This steric bulk is not merely a passive feature; it plays an active role in defining how the compound interacts with its environment and biological targets.

One major effect is the steric shielding of the adjacent phenolic hydroxyl group. aak.gov.az This protection can modulate the -OH group's acidity and accessibility, influencing its participation in hydrogen bonding and metabolic reactions. Secondly, the size of the tert-butyl group imposes conformational restrictions on the molecule, limiting its rotational freedom and influencing its preferred three-dimensional shape. This pre-organization can be advantageous for binding, as it reduces the entropic penalty upon fitting into a constrained receptor site.

This steric hindrance allows the compound to interact more selectively with specific biological targets. By physically blocking access to certain regions of the molecule, the tert-butyl group can prevent non-specific binding and direct the compound towards receptors with complementary shapes and sizes, thereby enhancing its specificity and biological activity.

Table 3: Steric Effects of the tert-Butyl Moiety

| Feature | Effect | Consequence for Biological Interaction |

| tert-Butyl Group | Steric Shielding | Modulates the reactivity and accessibility of the adjacent hydroxyl group for hydrogen bonding. aak.gov.az |

| tert-Butyl Group | Conformational Restriction | Influences the molecule's preferred shape, potentially enhancing binding affinity by reducing the entropic cost of binding. |

| tert-Butyl Group | Selective Binding | Prevents interaction with smaller, non-target binding sites, thereby increasing selectivity for specific receptors. |

Applications of 2 Bromo 6 Tert Butylphenol in Advanced Materials and Organic Synthesis

Role as an Intermediate in Fine Chemical Synthesis

In the field of organic synthesis, 2-bromo-6-tert-butylphenol serves as a versatile intermediate for the creation of more complex molecules. chemshuttle.comsmolecule.com The presence of the bromo group allows for a variety of chemical transformations, including cross-coupling reactions to form biaryl structures, while the tert-butyl group provides steric hindrance that can direct reactions to specific sites on the molecule. chemshuttle.com

Precursor in Pharmaceutical Building Blocks and Active Pharmaceutical Ingredients

The structural motifs present in this compound are of interest in medicinal chemistry. Its derivatives are explored for their potential therapeutic applications due to possible biological activity. smolecule.com The compound can serve as a starting material for the synthesis of more complex pharmaceutical building blocks. For instance, it is used in the synthesis of intermediates for potential anti-inflammatory agents. google.com The reactivity of the bromine atom allows for its substitution, a key step in building more elaborate molecular frameworks necessary for pharmacologically active compounds. smolecule.comcymitquimica.com Research has shown that related brominated phenols can be used to create complex heterocyclic structures like dibenzofurans, which are scaffolds of interest in drug discovery. cymitquimica.comthermofisher.com

Synthesis of Agrochemicals and Specialty Chemicals

The applications of this compound extend to the agricultural sector, where it is explored as a precursor for agrochemicals. Its derivatives are investigated for use as potential pesticides. multichemexports.com The synthesis of various specialty chemicals also utilizes this compound as a building block. chemshuttle.com The ability to undergo reactions such as etherification and esterification at the phenolic hydroxyl group further expands its utility in creating a diverse range of specialty chemicals. chemshuttle.com

Contributions to Polymer Science and Material Engineering

The unique properties of this compound make it a valuable component in the development of advanced materials. chemshuttle.com Its incorporation into polymers can significantly enhance their performance characteristics.

Incorporation as a Stabilizing Agent to Enhance Polymer Properties (e.g., Thermal Stability, Oxidative Resistance)

Phenolic compounds are well-known for their antioxidant properties, and this compound is no exception. It can be used as a stabilizing agent in polymers to improve their thermal stability and resistance to oxidative degradation. The sterically hindered phenol (B47542) group is effective at scavenging free radicals, which are responsible for the degradation of polymeric materials. This interruption of the oxidative chain reaction helps to maintain the integrity of the polymer structure even at elevated temperatures.

Utility in the Development of Novel Resins and Polymeric Materials

This compound is utilized in the development of new resins and polymeric materials. smolecule.com Its brominated structure can impart flame-retardant properties to polymers. chemshuttle.com The phenolic hydroxyl group provides a reactive site for incorporation into polymer backbones through reactions like esterification or etherification, allowing for the creation of new materials with tailored properties. chemshuttle.com Furthermore, derivatives of this compound can be used as monomers in polymerization reactions to produce novel polymers. For example, related brominated phenols have been used to synthesize monomers for poly(p-phenylenevinylene) derivatives, which are materials with applications in optoelectronics.

Use in Catalyst Development for Polymerization Processes (e.g., Redox-Switchable Catalysts)

The structure of this compound lends itself to the development of catalysts for polymerization. For instance, related brominated di-tert-butylphenols can be converted into catalyst precursors for various chemical transformations. smolecule.com Specifically, reaction with methyl aluminum forms methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a catalyst used in the conversion of epoxides to carbonyl compounds. smolecule.com The steric and electronic properties imparted by the tert-butyl and bromo groups can influence the activity and selectivity of the resulting catalyst. The potential for this class of compounds to be used in the design of redox-switchable catalysts is an area of ongoing research interest.

Potential in Agricultural Chemical Development

This compound is a key building block in the development of new agricultural chemicals. Its unique molecular structure, which includes a reactive bromine atom and a bulky tert-butyl group on a phenol ring, makes it a valuable intermediate for synthesizing more complex molecules with desired biological activities. This has led to its application in the creation of novel insecticides, fungicides, and herbicides.

The strategic placement of the tert-butyl group can enhance the lipid solubility of the final agrochemical product, which may improve its ability to penetrate target organisms. The bromine atom serves as a reactive site for further chemical modifications, such as nucleophilic substitution reactions, allowing for the introduction of various functional groups to fine-tune the compound's biological efficacy. chemshuttle.com

Research has demonstrated that modifications of the hydroxyl group through etherification or esterification can yield new active ingredients. chemshuttle.com Furthermore, cross-coupling reactions at the bromine position can be used to form more complex structures, including biaryl compounds. chemshuttle.com These synthetic strategies allow for the creation of a diverse library of potential agrochemical candidates from a single precursor.

A study on the synthesis of coumarin (B35378) derivatives for potential agricultural use, for example, involved the reaction of 4-t-butylphenol, a related compound, to create complex molecules that were then tested for antifungal and antibacterial properties. orientjchem.orgresearchgate.net While this study did not start directly with this compound, it highlights the utility of the substituted phenol backbone in generating biologically active compounds. The introduction of a bromine atom, as in this compound, provides an additional, highly useful site for synthetic elaboration.

The following interactive table provides examples of compound classes that can be synthesized using this compound as a precursor and their potential applications in agriculture.

| Target Agrochemical Class | Primary Application | Type of Chemical Modification |

| Functionalized Phenolic Systems | Fungicides, Herbicides | Etherification, Esterification chemshuttle.com |

| Biaryl Compounds | Insecticides, Fungicides | Cross-coupling Reactions chemshuttle.com |

| Substituted Benzofurans | Antimicrobial Agents | Oxidation and Cyclization |

The ongoing need to manage pest resistance and adhere to environmental regulations drives the continuous search for new and effective crop protection solutions. The versatility of this compound as a synthetic intermediate ensures its continued importance in the discovery and development of next-generation agrochemicals.

Environmental Considerations and Ecotoxicological Research of Brominated Phenols

Biodegradation Pathways and Environmental Persistence of Related Compounds

Brominated phenols are generally characterized by their resistance to biodegradation, leading to their persistence in the environment. who.int The number and position of bromine atoms on the phenol (B47542) ring influence the compound's susceptibility to microbial degradation.

Aerobic Degradation: Under aerobic conditions, the biodegradation of brominated phenols can be initiated by microbial enzymes such as laccases and tyrosinases, which catalyze the oxidation of phenols. avcr.cz For instance, some bacteria can degrade phenol to catechol, a less complex and more readily degradable compound. ethz.ch The degradation of brominated phenols often involves hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.net

Anaerobic Degradation: In anaerobic environments, such as sediments and some contaminated soils, reductive dehalogenation is a key degradation pathway. who.int This process involves the microbial removal of bromine atoms from the phenolic ring, which can lead to the formation of less brominated and ultimately non-brominated phenols. who.int Certain microbial consortia have demonstrated the ability to debrominate compounds like 2,4,6-tribromophenol (B41969) (2,4,6-TBP) to 2,4-dibromophenol (B41371) (2,4-DBP) and subsequently to 2-bromophenol (B46759) (2-BP) and phenol. researchgate.net The rate of biodegradation can be influenced by the degree of bromination, with some studies suggesting that more highly brominated phenols may be degraded more readily by certain microbial communities. researchgate.net

Persistence: Despite these degradation pathways, brominated phenols are generally considered persistent organic pollutants. mdpi.com Their persistence increases with the degree of bromination. who.int They tend to adsorb to soil and sediment, reducing their mobility but increasing their longevity in these environmental compartments. who.int

Ecotoxicity Assessments in Aquatic and Terrestrial Systems

The ecotoxicity of brominated phenols varies depending on the specific compound and the organism being tested. Generally, these compounds exhibit some level of toxicity to a range of aquatic and terrestrial organisms.

Aquatic Ecotoxicity: Studies have shown that brominated phenols are toxic to various aquatic organisms, including bacteria, algae, micro-invertebrates, and fish. researchgate.netnih.gov The toxicity often increases with the degree of bromination, although there are exceptions. researchgate.net For example, in one study, a dibrominated derivative of tetrabromobisphenol A (TBBPA) was found to be particularly toxic to certain aquatic organisms. researchgate.net

Here is an interactive table summarizing the toxicity of various brominated phenols to different aquatic species:

| Organism | Bromophenol | Endpoint | Concentration (mg/L) | Reference |

| Microalgae | 2,4,6-TBP | 72-h EC50 (biomass) | 0.8 | who.int |

| Microalgae | 2,4,6-TBP | 72-h NOEC (biomass) | 0.2 | who.int |

| Daphnids | 2-BP | 48-h LC/EC50 | 0.9 - 6 | who.int |

| Daphnids | 4-BP | 48-h LC/EC50 | 0.9 - 6 | who.int |

| Daphnids | 2,4,6-TBP | 48-h LC/EC50 | 0.3 - 5.5 | who.int |

| Daphnids | 2-BP | 21-day NOEC (reproduction) | 0.2 | who.int |

| Daphnids | 2,4,6-TBP | 21-day NOEC (reproduction) | 0.1 | who.int |

| Fish | 2,4,6-TBP | 96-h LC50 | 0.2 - 6.8 | who.int |

| Vibrio fischeri | 4-bromophenol | EC50 | 0.08 - 21.7 | nih.gov |

| Danio rerio | 4-bromophenol | EC50 | 4.3 - 46.3 | nih.gov |

Terrestrial Ecotoxicity: Information on the terrestrial ecotoxicity of brominated phenols is more limited. who.int However, due to their persistence and tendency to sorb to soil, they have the potential to impact soil-dwelling organisms and plants. One study investigated the effects of 4,4'-methylenebis(2,6-di-tert-butylphenol), a non-chlorinated bisphenol, on soil invertebrates and plants, finding it to be toxic to the springtail Folsomia candida. canada.ca

Environmental Distribution and Exposure Pathway Modeling

Brominated phenols are distributed in the environment through various transport mechanisms. Their physicochemical properties, such as water solubility and partitioning behavior, play a crucial role in their environmental fate. oup.com

Atmospheric Distribution: Vapor-phase brominated phenols can be degraded in the atmosphere by reacting with hydroxyl radicals. who.int The atmospheric half-lives are estimated to vary from hours to days depending on the specific compound. who.int More heavily brominated phenols can also exist in the particulate phase and be removed from the atmosphere through wet and dry deposition. who.intinchem.org